molecular formula C25H20N4 B4325456 7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B4325456
M. Wt: 376.5 g/mol
InChI Key: YXEZWPAQWPKCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines

Preparation Methods

The synthesis of 7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of N-benzyl-benzamidines under an oxygen atmosphere in dimethyl sulfoxide (DMSO) at elevated temperatures, catalyzed by copper chloride . This method yields the desired triazine derivative in excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in target organisms. This inhibition can result in the compound’s antifungal, anticancer, and antiviral effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the target organism.

Comparison with Similar Compounds

7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4/c1-17-13-15-21(16-14-17)22-18(2)29-25(26-22)27-23(19-9-5-3-6-10-19)24(28-29)20-11-7-4-8-12-20/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEZWPAQWPKCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Reactant of Route 3
Reactant of Route 3
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Reactant of Route 4
Reactant of Route 4
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Reactant of Route 5
Reactant of Route 5
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Reactant of Route 6
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.